

Nortriptyline oxidative stress reactive oxygen species ROS

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Compound Focus: Nortriptyline Hydrochloride

CAS No.: 894-71-3

Cat. No.: S537532

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Quantitative Data Summary

Table 1: Anticancer Effects via Pro-Oxidant Activity in Gastric Cancer Models [1]

Experimental Model / Parameter	Key Findings with Nortriptyline (NTP) Treatment
In Vitro (Cell Lines)	
• Cell Viability (HGC27, AGS)	IC50: ~20 µM (HGC27) and ~30 µM (AGS) after 24h
• Apoptosis (Flow Cytometry)	Dose-dependent increase (e.g., HGC27: 4.66% control to 52.3% at 20 µM)
• ROS & Oxidative Stress	Increased intracellular ROS and Malondialdehyde (MDA); decreased mitochondrial membrane potential and Glutathione (GSH)
• Rescue with ROS Inhibitor	Cell death partially rescued by N-acetylcysteine (NAC)
In Vivo (Mouse Models)	

Experimental Model / Parameter	Key Findings with Nortriptyline (NTP) Treatment
• Tumor Growth (AGS, MFC cells)	Significant inhibition of tumor growth in nude mouse subcutaneous tumor models

Table 2: Protective Effects via Antioxidant & Anti-apoptotic Activity [2] [3]

Experimental Model / Parameter	Key Findings with Nortriptyline (Nort) Treatment
Cerebral Ischemia (Mouse) [2]	
• Infarct Volume	Decreased after Middle Cerebral Artery Occlusion (MCAO)
• Neurological Score	Improved neurological function
• Mitochondrial Function	Inhibited mitochondrial permeability transition (mPT); preserved mitochondrial membrane potential ($\Delta\Psi_m$)
• Apoptosis	Reduced cytochrome c release and caspase-3 activation
Testicular Ischemia/Reperfusion (Rat) [3]	
• Oxidative Stress (MDA)	Reduced tissue MDA levels
• Antioxidant Enzymes	Normalized Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) activities
• Apoptosis (Caspase-3)	Reduced caspase-3 levels
• Sperm Quality (Long-term)	Improved epididymal sperm criteria

Detailed Experimental Protocols

For rigorous research, here are the methodologies from the cited studies.

1. Protocol: Investigating Anticancer Mechanisms in Gastric Cancer Cells [1]

- **Cell Lines:** Human-derived gastric cancer cells (e.g., AGS, HGC27).
- **Treatment:** Cells treated with NTP at a range of concentrations (e.g., 0-30 μ M) for 24-48 hours.
- **Viability Assay:** MTT assay to determine IC50 values.
- **Proliferation Assay:** Colony formation assay.
- **Migration Assay:** Wound healing/scratch assay.
- **Apoptosis Analysis:**
 - **Staining:** Hoechst 33342/PI staining for live/dead cell visualization.
 - **Flow Cytometry:** Annexin V-FITC/PI staining for quantitative apoptosis rate.
 - **Western Blot:** Analysis of apoptosis-related proteins (BAX, BAD, c-PARP, Bcl-2, PARP).
- **Oxidative Stress Measurement:**
 - **ROS:** Intracellular ROS levels measured using fluorescent probe DCFH-DA.
 - **Lipid Peroxidation:** Malondialdehyde (MDA) content assay.
 - **Mitochondrial Membrane Potential (MMP):** JC-1 staining.
 - **Antioxidant:** Glutathione (GSH) assay.
- **Pathway Analysis:** RNA sequencing and proteomics to identify molecular changes.

2. Protocol: Assessing Neuroprotection in Cerebral Ischemia [2]

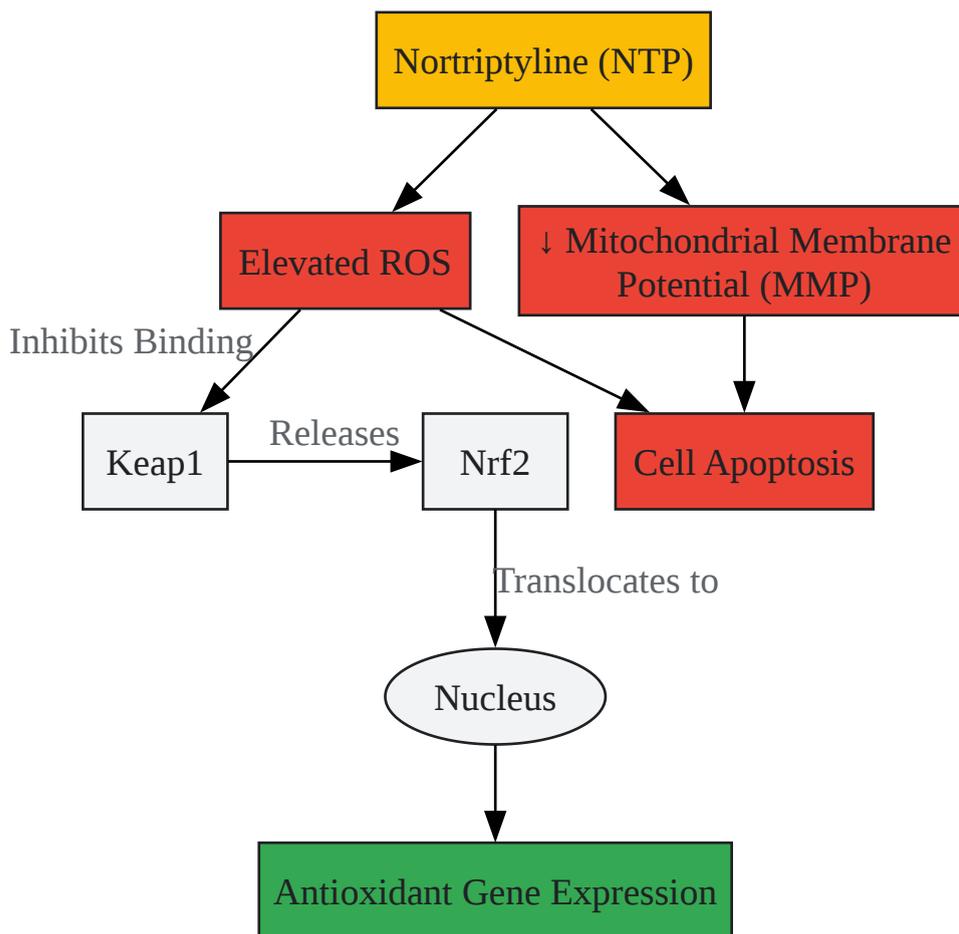
- **In Vitro Model:**
 - **Cells:** Primary Cerebrocortical Neurons (PCNs) from mouse embryos.
 - **Injury Model:** Oxygen-Glucose Deprivation (OGD) for 3 hours.
 - **Treatment:** Pre-incubation with Nort (e.g., 2.5 μ M) 2 hours before OGD.
 - **Cell Death:** Lactate Dehydrogenase (LDH) release assay.
 - **Apoptosis/Necrosis:** Annexin V/PI staining with flow cytometry.
 - **MMP:** Rhodamine 123 staining.
 - **Mitochondrial Factor Release:** Cytosolic fractionation and immunoblotting for cytochrome c, smac/Diablo, AIF.
- **In Vivo Model:**
 - **Animal:** Male C57/BL6 mice.
 - **Injury Model:** Transient Focal Cerebral Ischemia induced by Middle Cerebral Artery Occlusion (MCAO) for 2 hours.
 - **Treatment:** Intraperitoneal injections of Nort (2 mg/kg), 30 minutes before and 12 hours after ischemia.
 - **Outcome Measures:**
 - **Infarct Volume:** Brain tissue analysis after 24 hours of reperfusion.
 - **Neurological Function:** Neurological deficit scoring (0-3 scale).
 - **Biochemical Analysis:** Immunoblotting of brain tissue for caspase-3 and mitochondrial factors.

Molecular Mechanisms and Signaling Pathways

Nortriptyline's opposing effects are mediated through different pathways and cellular contexts.

1. Pro-Oxidant, Pro-Apoptotic Pathway in Cancer

In gastric cancer cells, Nortriptyline induces death by promoting oxidative stress and activating related pathways [1]. The diagram below illustrates this mechanism.

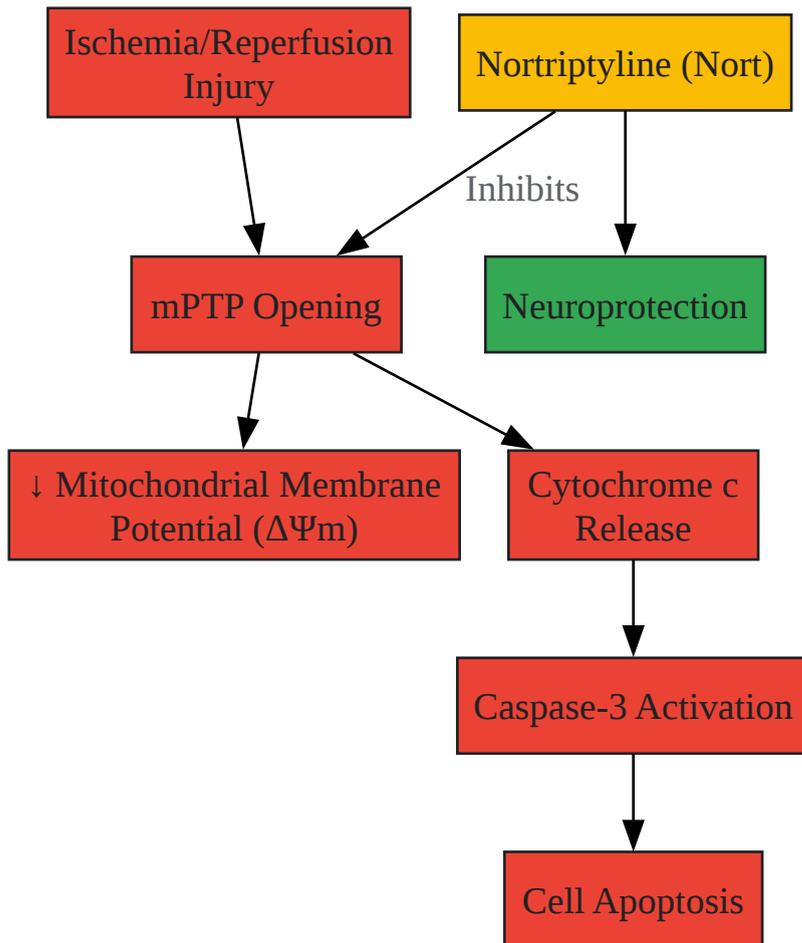


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This pro-oxidant effect is leveraged for **drug repurposing in oncology**. The induced oxidative stress overwhelms the cancer cell's defense systems, leading to apoptotic death [1].

2. Antioxidant, Anti-Apoptotic Pathway in Neuroprotection

In normal neurons under ischemic stress, Nortriptyline's primary mechanism is the inhibition of the Mitochondrial Permeability Transition Pore (mPTP), a key event in oxidative stress-induced apoptosis [2] [3].



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This inhibition helps maintain mitochondrial integrity, preventing the cascade of events that lead to programmed cell death, thereby providing a protective effect [2] [3].

Interpretation and Research Considerations

- **Context is Crucial:** The dual role of Nortriptyline highlights that oxidative stress modulation is highly dependent on the biological context, including cell type (normal vs. cancerous), metabolic state, and the nature of the insult.

- **Dose Dependence:** Effects may be dose-dependent. Some studies suggest that high doses of certain antidepressants can have pro-oxidant effects even in non-cancer models [4].
- **Therapeutic Implications:** For cancer therapy, the pro-oxidant mechanism is desirable. For protective applications in stroke or other ischemic injuries, the antioxidant and mPTP-inhibiting properties are key.

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